Compound Description: PK68 is a potent inhibitor of Receptor-interacting protein 1 kinase (RIPK1), a key enzyme in the regulation of cellular necroptosis. []
Compound Description: TAK-828F is a potent, selective, and orally available Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonist. It exhibited robust and dose-dependent inhibition of IL-17A cytokine expression in a mouse IL23-induced gene expression assay. []
Relevance: Although structurally distinct from 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine, TAK-828F contains a methoxy group attached to a pyridine ring, similar to the target compound. While the overall structures differ significantly, this shared feature might suggest potential commonalities in their physicochemical properties or metabolic pathways. []
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It displays excellent in vitro and in vivo inhibition of leukotriene synthesis, favorable pharmacokinetic properties, and a good safety profile in preclinical studies. [, ]
Relevance: AM103 and 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine share a common structural motif: a 6-methoxypyridin-3-yl group. The presence of this shared moiety suggests that both compounds might exhibit similar binding interactions with specific targets, particularly those recognizing the 6-methoxypyridin-3-yl group. [, ]
Compound Description: EMPA is a selective antagonist for the Orexin 2 receptor (OX2), which plays a role in regulating the sleep-wake cycle. []
Relevance: Similar to AM103, EMPA shares the 6-methoxy-pyridin-3-yl group with 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine. This shared structural element suggests the possibility of common binding interactions with targets that recognize this particular moiety, highlighting a potential link in their pharmacological profiles. []
Compound Description: ER-319711 acts as a potent, competitive, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. It exhibits antihyperglycemic activity and improves glucose tolerance in animal models. []
Relevance: ER-319711 features a 6-methoxy-pyridin-3-yl substituent, a structural feature also present in 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine. This shared moiety indicates a potential for similar binding interactions with targets that recognize this specific group, suggesting possible overlapping pharmacological activities. []
Compound Description: GR203040 acts as a potent and orally bioavailable NK1 receptor antagonist. It demonstrates potent antiemetic activity in preclinical models, particularly against radiation-induced emesis. []
Relevance: GR203040 incorporates a 2-methoxybenzyl moiety within its structure. Similarly, 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine contains a methoxy group attached to a six-membered aromatic ring. This shared feature suggests a potential for similarities in their physicochemical properties, contributing to their overall molecular behavior. []
Compound Description: AM803 stands out as a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating prolonged effectiveness in preclinical models and advancing to phase 2 clinical trials for asthma treatment. []
Relevance: AM803 and 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine both belong to the class of substituted pyridines. AM803 features a 6-ethoxypyridin-3-yl group, while the target compound has a 6-methoxy-5-methylpyridin-3-yl group. This close structural resemblance suggests they might share similar physicochemical properties and potentially exhibit comparable pharmacological activities. []
Compound Description: PF470 acts as a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It shows promise in preclinical studies for addressing Parkinsonian dyskinesia. []
Relevance: PF470 contains a 4-methylpyridin-3-yl group, similar to the 5-methylpyridin-3-yl group found in 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine. The presence of this shared moiety, with only a slight variation in the position of the methyl substituent, suggests potential similarities in their binding affinities and pharmacological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.